molecular formula C17H18N4O4 B2891219 3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-14-4

3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2891219
CAS RN: 2034312-14-4
M. Wt: 342.355
InChI Key: CQGFUEWYRKYXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, were synthesized by adopting a simple and efficient method .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be modulated in various ways. For instance, the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring can be modulated . The amide substituent and the benzoimidazol-2-one linker can also be modulated .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined using various spectroscopic techniques. For instance, synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives, which are structurally similar to your compound, have been found to have significant analgesic potential . This suggests that your compound could potentially be developed into a new class of pain relievers.

Anti-inflammatory Applications

Isoxazole derivatives have also been found to have anti-inflammatory properties . This suggests that your compound could be used in the treatment of conditions characterized by inflammation.

Anticancer Applications

There is evidence to suggest that isoxazole derivatives can have anticancer properties . This means that your compound could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Isoxazole derivatives have been found to have antimicrobial properties . This suggests that your compound could be used in the development of new antimicrobial drugs.

Antiviral Applications

Isoxazole derivatives have been found to have antiviral properties . This suggests that your compound could be used in the development of new antiviral drugs.

Anticonvulsant Applications

There is evidence to suggest that isoxazole derivatives can have anticonvulsant properties . This means that your compound could potentially be used in the treatment of conditions characterized by seizures.

Safety And Hazards

The safety and hazards associated with isoxazole derivatives can vary depending on the specific derivative. For instance, some isoxazole derivatives should be handled with care to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGFUEWYRKYXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

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